molecular formula C16H19N3O2 B14617358 4-[(E)-(2,4-Dimethoxyphenyl)diazenyl]-N,N-dimethylaniline CAS No. 59527-96-7

4-[(E)-(2,4-Dimethoxyphenyl)diazenyl]-N,N-dimethylaniline

Cat. No.: B14617358
CAS No.: 59527-96-7
M. Wt: 285.34 g/mol
InChI Key: SPNSLKPDYFEGRJ-UHFFFAOYSA-N
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Description

4-[(E)-(2,4-Dimethoxyphenyl)diazenyl]-N,N-dimethylaniline is an azo compound characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings. Azo compounds are known for their vibrant colors and are widely used as dyes in various industries, including textiles, cosmetics, and food. This particular compound is notable for its applications in scientific research and industrial processes due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(2,4-Dimethoxyphenyl)diazenyl]-N,N-dimethylaniline typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2,4-dimethoxyaniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with N,N-dimethylaniline in an alkaline medium to yield the desired azo compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain precise control over temperature, pH, and reaction time, thereby enhancing the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(2,4-Dimethoxyphenyl)diazenyl]-N,N-dimethylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the cleavage of the azo bond and formation of corresponding nitro compounds.

    Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite, resulting in the formation of amines.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(E)-(2,4-Dimethoxyphenyl)diazenyl]-N,N-dimethylaniline has a wide range of applications in scientific research:

    Chemistry: Used as a dye and indicator in various analytical techniques. It is also employed in the study of reaction mechanisms and kinetics.

    Biology: Utilized in staining and labeling biological specimens due to its vibrant color and stability.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Applied in the production of colored polymers, coatings, and inks. .

Mechanism of Action

The mechanism of action of 4-[(E)-(2,4-Dimethoxyphenyl)diazenyl]-N,N-dimethylaniline involves its interaction with molecular targets through the azo group. The compound can undergo photoisomerization, leading to changes in its electronic structure and reactivity. This property is exploited in applications such as light-sensitive materials and molecular switches. The compound’s interaction with biological molecules, such as proteins and nucleic acids, is also of interest in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dimethoxy-2-[(4-methoxyphenyl)diazenyl]phenol
  • 4-[(E)-(4-Amino-2-hydroxyphenyl)diazenyl]benzenesulfonic acid
  • N,N-Dimethyl-4-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]aniline

Uniqueness

4-[(E)-(2,4-Dimethoxyphenyl)diazenyl]-N,N-dimethylaniline stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These characteristics influence its reactivity, stability, and interaction with other molecules, making it particularly valuable in specialized applications such as advanced materials and targeted therapies .

Properties

CAS No.

59527-96-7

Molecular Formula

C16H19N3O2

Molecular Weight

285.34 g/mol

IUPAC Name

4-[(2,4-dimethoxyphenyl)diazenyl]-N,N-dimethylaniline

InChI

InChI=1S/C16H19N3O2/c1-19(2)13-7-5-12(6-8-13)17-18-15-10-9-14(20-3)11-16(15)21-4/h5-11H,1-4H3

InChI Key

SPNSLKPDYFEGRJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)OC)OC

Origin of Product

United States

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